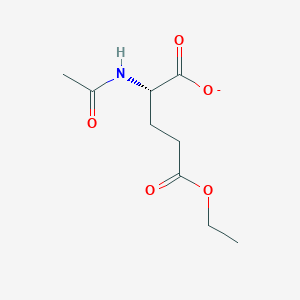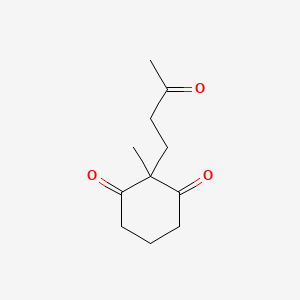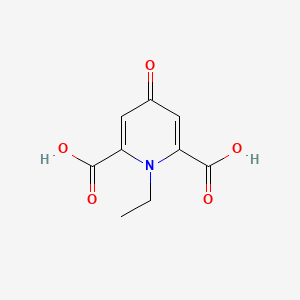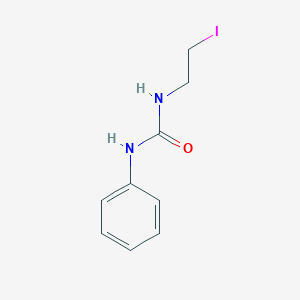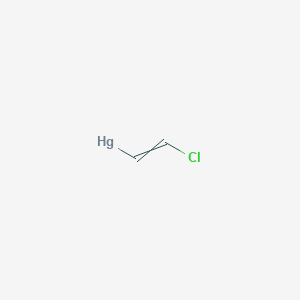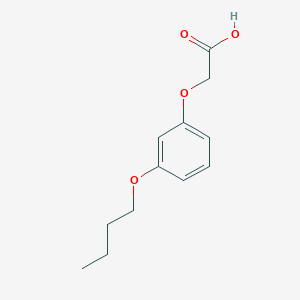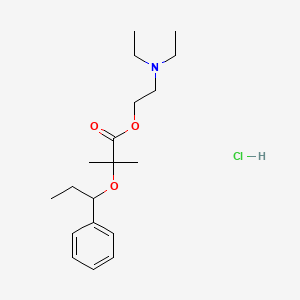
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a phenylpropoxy group, and a propanoate ester. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(diethylamino)ethanol with 2-methyl-2-(1-phenylpropoxy)propanoic acid in the presence of a dehydrating agent to form the ester linkage. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The phenylpropoxy group may enhance the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to alter biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-(diethylamino)ethyl hydroxy (2-methylphenyl)phenylacetate hydrochloride
- 2-(diethylamino)-1-phenylethyl phenylcarbamate hydrochloride
- 1-[2-(diethylamino)ethyl] 2-methyl phthalate hydrochloride
Uniqueness
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
特性
CAS番号 |
1237-70-3 |
|---|---|
分子式 |
C19H32ClNO3 |
分子量 |
357.9 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride |
InChI |
InChI=1S/C19H31NO3.ClH/c1-6-17(16-12-10-9-11-13-16)23-19(4,5)18(21)22-15-14-20(7-2)8-3;/h9-13,17H,6-8,14-15H2,1-5H3;1H |
InChIキー |
OFSZLDAAJPNYSE-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)OC(C)(C)C(=O)OCCN(CC)CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)



